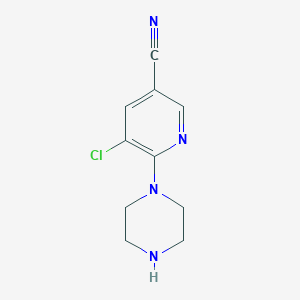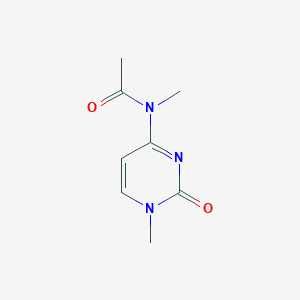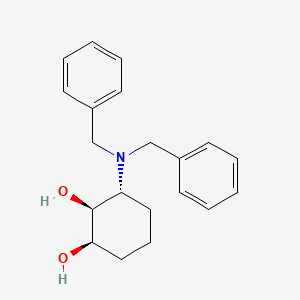
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound is a chiral molecule, meaning it has non-superimposable mirror images. It is often used in the synthesis of chiral drugs and other complex organic molecules due to its specific configuration and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the following steps:
Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various alcohols or amines.
科学的研究の応用
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and chiral recognition processes.
Medicine: It is a precursor in the synthesis of chiral drugs, which are important in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: can be compared with other chiral cyclohexane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dibenzylamino group. This configuration provides distinct reactivity and binding properties compared to other similar compounds, making it valuable in various applications.
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20+/m1/s1 |
InChIキー |
LCYFRMAJUZEBOV-AQNXPRMDSA-N |
異性体SMILES |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


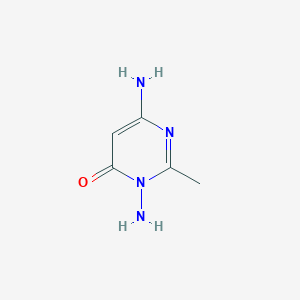
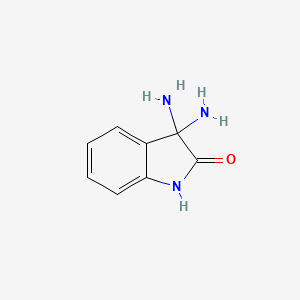

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
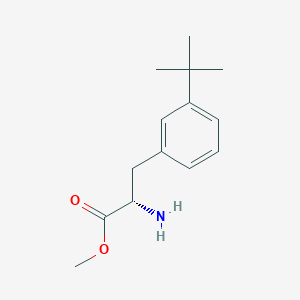
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
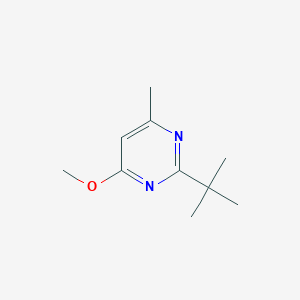

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
